molecular formula C20H21ClN6O2S B2839386 6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine CAS No. 1021038-45-8

6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine

Cat. No.: B2839386
CAS No.: 1021038-45-8
M. Wt: 444.94
InChI Key: IFVRJHGKAOHRCW-UHFFFAOYSA-N
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Description

6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C20H21ClN6O2S and its molecular weight is 444.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity

  • Antimicrobial and Antimalarial Activity : Research has demonstrated the synthesis of sulfonamide and amide derivatives incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds, including variations that likely resemble the structure of interest, have been evaluated for in vitro antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016).

  • Antiproliferative Effects Against Cancer : A series of derivatives was synthesized and showed antiproliferative effects against human cancer cell lines, suggesting potential for cancer treatment research. This indicates that derivatives of the specified compound may have utility in the development of anticancer agents (Mallesha et al., 2012).

Synthetic Applications

  • Novel Derivative Synthesis : The compound is involved in the synthesis of novel pyridazine derivatives with potential applications in drug development. This includes reactions to create compounds with varied bioactivities, highlighting the compound's role in the exploration of new therapeutic agents (Moneam, 2004).

  • Chemical Transformation and Drug Design : The compound's derivatives have been investigated for their chemical transformations, providing insights into their reactivity and potential uses in drug design. This research contributes to our understanding of how such compounds can be modified to enhance their therapeutic efficacy or to create new drugs (El-Mariah et al., 2008).

Properties

IUPAC Name

6-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O2S/c1-15-8-9-22-19(14-15)23-18-6-7-20(25-24-18)26-10-12-27(13-11-26)30(28,29)17-5-3-2-4-16(17)21/h2-9,14H,10-13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVRJHGKAOHRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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